![molecular formula C19H19FN2O4S B2524966 (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide CAS No. 895449-34-0](/img/structure/B2524966.png)
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide
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Overview
Description
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a useful research compound. Its molecular formula is C19H19FN2O4S and its molecular weight is 390.43. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide has demonstrated promising anticancer potential. Researchers have investigated its effects on tumor cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Further studies explore its mechanism of action and potential as a novel chemotherapeutic agent .
- The compound exhibits antioxidant activity due to its structural features. It scavenges free radicals, protecting cells from oxidative stress. Researchers have explored its potential in preventing age-related diseases and oxidative damage .
- Studies suggest that this compound may have neuroprotective properties. It could potentially mitigate neurodegenerative conditions by modulating oxidative stress, inflammation, and neuronal apoptosis. Investigations continue to explore its therapeutic relevance in neurology .
- The compound’s benzothiazole moiety contributes to its anti-inflammatory effects. It inhibits pro-inflammatory cytokines and enzymes, making it a candidate for managing inflammatory disorders. Researchers investigate its potential in conditions like rheumatoid arthritis and inflammatory bowel disease .
- Beyond biological applications, (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide has been explored for its electrochemical properties. It can be incorporated into supercapacitor materials due to its high specific capacitance and conductivity. Researchers aim to enhance energy storage devices using this compound .
- The benzothiazole scaffold in the compound makes it valuable in organic synthesis. Researchers have used it as a building block for constructing complex molecules. Additionally, it shows catalytic activity in certain reactions, making it useful in green chemistry approaches .
Anticancer Activity
Antioxidant Properties
Neuroprotective Effects
Anti-inflammatory Applications
Supercapacitor Materials
Organic Synthesis and Catalysis
Mechanism of Action
Target of Action
The primary target of this compound is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor that mediates the toxicity of certain environmental contaminants .
Mode of Action
The compound interacts with its target, AhR, by binding to it. This binding event triggers a series of changes in the receptor, which can lead to alterations in gene expression and cellular function .
Biochemical Pathways
The compound’s interaction with AhR affects various biochemical pathways. One key pathway is the Excited State Intramolecular Proton Transfer (ESIPT) . This pathway involves the transfer of a proton within the molecule during an excited state, leading to the emission of light .
Pharmacokinetics
It’s noted that the compound exhibits good thermal stability , which could potentially influence its bioavailability.
Result of Action
The result of the compound’s action is primarily observed in its photophysical properties. Due to the ESIPT characteristic, the compound exhibits dual fluorescence (vinyl alcohol emission and ketone emission) in solution and only one type of emission in solid films . After coordination with a boron difluoride compound, a significant blue shift and enhanced emission are observed due to restricted conformational changes .
Action Environment
The action of the compound is influenced by environmental factors such as solvent polarity. For instance, the ESIPT reaction of the compound is gradually inhibited by increasing solvent polarity . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the chemical environment in which it is situated .
properties
IUPAC Name |
N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S/c1-24-8-7-22-14-10-15(25-2)16(26-3)11-17(14)27-19(22)21-18(23)12-5-4-6-13(20)9-12/h4-6,9-11H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZJPLDDKKNQLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)F)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide |
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